molecular formula C19H21N5OS B11145745 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide

Cat. No.: B11145745
M. Wt: 367.5 g/mol
InChI Key: OIGHIWVOSHHELL-UHFFFAOYSA-N
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Description

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a complex organic compound that features a thienopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions.

    Functionalization: Introduction of the dimethyl groups at the 5 and 6 positions of the thienopyrimidine ring.

    Coupling with Piperidine: The piperidine moiety is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Coupling with Pyridine: The pyridine ring is attached to the piperidine carboxamide through another coupling reaction, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Pharmacology: It is used in the development of new drugs and in the study of drug-receptor interactions.

    Biochemistry: The compound can be used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is unique due to its specific structural features, such as the combination of the thienopyrimidine core with the piperidine and pyridine moieties. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-pyridin-4-ylpiperidine-4-carboxamide

InChI

InChI=1S/C19H21N5OS/c1-12-13(2)26-19-16(12)17(21-11-22-19)24-9-5-14(6-10-24)18(25)23-15-3-7-20-8-4-15/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3,(H,20,23,25)

InChI Key

OIGHIWVOSHHELL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)NC4=CC=NC=C4)C

Origin of Product

United States

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